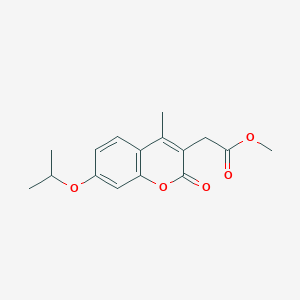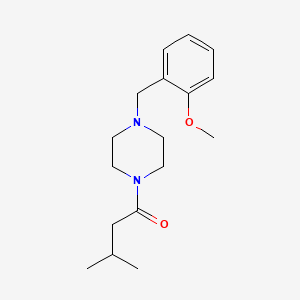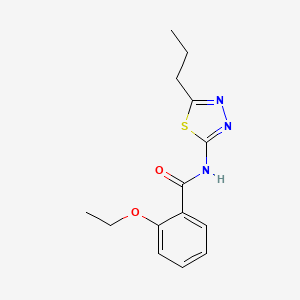
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a relatively new compound, and its properties and applications are still being studied. Additionally, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One direction is to further investigate its potential use as a drug delivery system, particularly for the treatment of cancer. Another direction is to explore its potential use in agriculture as an insecticide and fungicide. Additionally, further research is needed to fully understand the mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and its potential applications in various fields.
Synthesemethoden
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized using a multi-step process that involves the condensation of 4-methylcoumarin and isopropyl acetoacetate followed by the esterification of the resulting intermediate with methanol and acetic anhydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its insecticidal and fungicidal properties. In material science, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been used as a building block for the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNACJNNNZBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)




![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)